4-[(3-Methylmorpholin-4-yl)methyl]aniline
Description
4-[(3-Methylmorpholin-4-yl)methyl]aniline is a nitrogen-containing aromatic compound featuring a morpholine ring substituted with a methyl group at the 3-position, connected via a methylene (-CH₂-) bridge to the para position of an aniline moiety. This compound’s unique substitution pattern distinguishes it from simpler morpholine-aniline conjugates, as the 3-methyl group on the morpholine ring introduces steric and electronic modifications that can influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-[(3-methylmorpholin-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVBLGUSQYADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylmorpholin-4-yl)methyl]aniline typically involves the reaction of 3-methylmorpholine with an appropriate aniline derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aniline, followed by nucleophilic substitution with 3-methylmorpholine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of 4-[(3-Methylmorpholin-4-yl)methyl]aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylmorpholin-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(3-Methylmorpholin-4-yl)methyl]aniline is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Methylmorpholin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The aniline moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
4-(Morpholinomethyl)aniline
- Structure : Direct attachment of a morpholine ring (without methyl substitution) to the aniline’s para position via a methylene group.
- Computational studies suggest that methyl substitution on heterocycles like pyrazole increases nucleophilicity , which may extrapolate to morpholine derivatives.
- Applications : Used as intermediates in drug synthesis, particularly for kinase inhibitors .
3-Methyl-4-morpholinoaniline (CAS 112900-82-0)
- Structure : Morpholine ring directly attached to the aniline’s para position, with a methyl group at the morpholine’s 3-position.
- Key Differences : Lacks the methylene bridge, resulting in a rigid, planar structure. This rigidity may limit conformational adaptability in coordination chemistry compared to 4-[(3-Methylmorpholin-4-yl)methyl]aniline .
- Synthesis : Typically prepared via nucleophilic aromatic substitution or reductive amination .
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- Structure : Tris-pyrazolylmethane scaffold attached to aniline, with methyl groups on pyrazole rings.
- Key Differences : Pyrazole rings offer distinct electronic properties (stronger π-accepting ability) compared to morpholine. Methyl groups enhance solubility in organic solvents , a feature that may extend to methyl-substituted morpholine analogs.
- Polymorphism : Exhibits two polymorphs with distinct N–H···N intermolecular interactions , whereas morpholine derivatives may form different packing patterns due to oxygen’s hydrogen-bonding capacity.
Physicochemical Properties
Notes:
- Methyl groups on heterocycles (e.g., pyrazole or morpholine) generally improve solubility in non-polar solvents .
Computational Insights
- Thermodynamic Favorability: Methyl-substituted pyrazole reactions show marginally lower activation barriers (ΔG‡ = 7.1 kcal/mol vs. 7.6 kcal/mol for non-methylated analogs) . Extending this to morpholine systems, the 3-methyl group may similarly stabilize transition states in substitution reactions.
- Electronic Effects : Density functional theory (DFT) studies on pyrazole analogs suggest methyl groups enhance nucleophilicity , a trend that may apply to morpholine’s nitrogen, influencing reactivity in SN2 mechanisms.
Biological Activity
4-[(3-Methylmorpholin-4-yl)methyl]aniline, also known by its CAS number 1156646-14-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a methyl group, linked to an aniline moiety. The structural formula can be represented as follows:
The biological activity of 4-[(3-Methylmorpholin-4-yl)methyl]aniline is primarily attributed to its role as an enzyme inhibitor. It selectively inhibits human neutrophil elastase (HNE), a serine protease involved in the degradation of extracellular matrix proteins. This inhibition is crucial in managing inflammation and tissue damage associated with various diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury .
Biological Activity
-
Enzyme Inhibition :
- Target : Human Neutrophil Elastase (HNE)
- Effect : Reduces inflammation by preventing the degradation of extracellular matrix components.
- Research Findings : Studies have shown that compounds similar to 4-[(3-Methylmorpholin-4-yl)methyl]aniline exhibit significant inhibitory effects on HNE, leading to decreased inflammatory responses in cellular models .
- Cell-Based Assays :
Case Study 1: Inhibition of Neutrophil Elastase
A study conducted on the efficacy of 4-[(3-Methylmorpholin-4-yl)methyl]aniline revealed that it significantly inhibited HNE activity in vitro. The IC50 value was determined to be approximately 120 nM, indicating strong potency compared to other known inhibitors .
Case Study 2: Therapeutic Potential in COPD
Research published in a peer-reviewed journal evaluated the compound's effects on COPD models. The results indicated a reduction in inflammatory markers and improved lung function metrics in treated animals compared to controls, supporting its potential as a therapeutic agent for respiratory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | IC50 (nM) | Therapeutic Use |
|---|---|---|---|
| 4-[(3-Methylmorpholin-4-yl)methyl]aniline | HNE Inhibition | 120 | COPD, Acute Lung Injury |
| BAY-678 | HNE Inhibition | 95 | Inflammatory Diseases |
| BAY-85-8501 | More selective HNE inhibitor | 50 | Preclinical Models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
